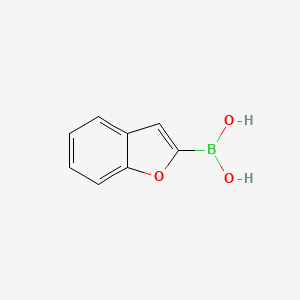
1-羧基环丙烷甲酰胺
描述
1-Carboxycyclopropanecarboxamide (CCC) is a cyclic molecule containing a three-membered ring with a carboxamide functional group. It has a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Carboxycyclopropanecarboxamide consists of a three-membered ring with a carboxamide functional group. The molecule has a density of 1.3816 (rough estimate), a refractive index of 1.4220 (estimate), and a pKa of 3.55±0.20 (Predicted) .Physical And Chemical Properties Analysis
1-Carboxycyclopropanecarboxamide has a melting point of 185 °C (dec.) (lit.) and a boiling point of 239.15°C (rough estimate). It appears as a beige powder .科学研究应用
- ACC is the central molecule of ethylene biosynthesis . Ethylene is a plant hormone regulating a wide variety of vegetative and developmental processes .
- ACC formation rate differs in response to developmental, hormonal, and environmental cues .
- ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances .
- ACC has a role as an ethylene-independent signal .
- ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
- The application of major plant hormones failed to mitigate the negative effects of heat stress on the marine red alga Neopyropia yezoensis, whereas ACC regulates thermotolerance .
- ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .
Plant Physiology
Marine Biology
- ACC plays a role in cell wall signaling .
- It is involved in the regulation of plant development .
- ACC is also involved in guard mother cell division .
- ACC has been found to be involved in pathogen virulence .
- It plays a role in the interaction between plants and pathogens .
- ACC can be used by soil microorganisms, both bacteria and fungi, as a source of nitrogen and carbon .
- Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
Cell Wall Signaling
Pathogen Virulence
Soil Microbiology
Neurobiology
- ACC has been found to play a signaling role independent of ethylene biosynthesis .
- It has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction .
- In 2019, the United States Environmental Protection Agency issued notice of an application for an experimental use permit to be issued for use of ACC as a pesticide .
Ethylene-Independent Growth Regulator
Pesticide
Maize Cultivation Improvement
安全和危害
The safety data sheet for 1-Carboxycyclopropanecarboxamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
1-carbamoylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXFKBMHSJXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369823 | |
| Record name | 1-Carboxycyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboxycyclopropanecarboxamide | |
CAS RN |
6914-74-5 | |
| Record name | 1-Carbamoylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxycyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Aminocarbonyl)-1-cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















